GSK269962A hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

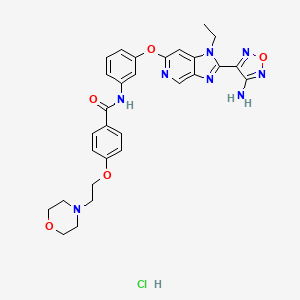

N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N8O5.ClH/c1-2-37-24-17-25(31-18-23(24)33-28(37)26-27(30)35-42-34-26)41-22-5-3-4-20(16-22)32-29(38)19-6-8-21(9-7-19)40-15-12-36-10-13-39-14-11-36;/h3-9,16-18H,2,10-15H2,1H3,(H2,30,35)(H,32,38);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKVMFKKKLLDGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31ClN8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK269962A Hydrochloride: A Technical Guide to its Mechanism of Action as a Rho-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK269962A hydrochloride is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of its engagement with the Rho/ROCK signaling pathway. The information presented herein is intended to support further research and drug development efforts centered on this compound and its therapeutic targets.

Core Mechanism of Action: Inhibition of ROCK1 and ROCK2

This compound exerts its pharmacological effects through the direct inhibition of two isoforms of Rho-associated kinase, ROCK1 and ROCK2.[1][2][3] It is a highly potent inhibitor, with in vitro studies demonstrating IC50 values of 1.6 nM for ROCK1 and 4 nM for ROCK2.[1][2][3] This high affinity and selectivity for the ROCK isoforms distinguish it from other kinase inhibitors.[4][5]

The Rho/ROCK signaling pathway is a critical regulator of various cellular functions, including cytoskeletal dynamics, cell migration, proliferation, and smooth muscle contraction.[6][7][] The pathway is initiated by the activation of the small GTPase RhoA, which in its GTP-bound state, binds to and activates ROCK.[9][10] Activated ROCK then phosphorylates a number of downstream substrates, leading to a cascade of cellular events.[]

By inhibiting ROCK1 and ROCK2, GSK269962A effectively blocks this signaling cascade. This leads to a range of physiological effects, including vasodilation, reduction in blood pressure, and anti-inflammatory and anti-proliferative activities observed in various preclinical models.[1][2]

The Rho/ROCK Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical Rho/ROCK signaling pathway and the specific point of intervention by this compound.

Figure 1: The Rho/ROCK signaling pathway and the inhibitory action of GSK269962A.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound from various preclinical studies.

| Parameter | Value | Species/System | Reference |

| IC50 for ROCK1 | 1.6 nM | Recombinant Human | [1][2][3] |

| IC50 for ROCK2 | 4 nM | Recombinant Human | [1][2][3] |

| IC50 for Vasorelaxation | 35 nM | Preconstricted Rat Aorta | [1][2][5] |

| Oral Bioavailability | Dose-dependent reduction in blood pressure | Spontaneously Hypertensive Rats | [1][2][3] |

| Anti-leukemic Activity | G2 phase arrest and apoptosis in AML cells | In vitro (MV4-11, OCI-AML3 cells) | [11][12][13][14] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (ROCK1 and ROCK2)

A standard in vitro kinase assay is employed to determine the IC50 values of GSK269962A against recombinant human ROCK1 and ROCK2.

Figure 2: Workflow for in vitro kinase inhibition assay.

Methodology:

-

Recombinant human ROCK1 or ROCK2 enzyme is incubated with varying concentrations of this compound in a kinase assay buffer.

-

A specific substrate for ROCK, such as a peptide derived from MYPT1, is added to the reaction mixture.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as an ELISA-based assay or a radiometric assay.

-

The percentage of inhibition at each concentration of GSK269962A is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Vasorelaxation Assay in Rat Aorta

This ex vivo assay assesses the functional effect of GSK269962A on smooth muscle contraction.

Methodology:

-

Thoracic aortas are isolated from rats and cut into rings.

-

The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

-

The rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine or angiotensin II.

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

The relaxation of the aortic rings is measured isometrically.

-

The IC50 for vasorelaxation is calculated from the concentration-response curve.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This in vivo model is used to evaluate the antihypertensive effects of GSK269962A.[2]

Methodology:

-

Spontaneously hypertensive rats are used as a model of essential hypertension.

-

This compound is administered orally at various doses (e.g., 0.3, 1, and 3 mg/kg).[2]

-

Systemic blood pressure and heart rate are monitored continuously using telemetry or tail-cuff methods.

-

The dose-dependent reduction in blood pressure is recorded and analyzed.[1][2]

Anti-leukemic Activity in Acute Myeloid Leukemia (AML) Cell Lines

The anti-proliferative and pro-apoptotic effects of GSK269962A are investigated in AML cell lines.[11][12][13]

Methodology:

-

AML cell lines (e.g., MV4-11, OCI-AML3) are cultured under standard conditions.

-

Cells are treated with increasing concentrations of GSK269962A for various time points (e.g., 72 hours).[14]

-

Cell viability is assessed using a colorimetric assay such as CCK-8.

-

Cell cycle analysis is performed by staining the cells with propidium iodide and analyzing them by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.[14]

-

Apoptosis is quantified by Annexin V/propidium iodide staining followed by flow cytometry.[14]

-

Western blot analysis is used to measure the expression levels of key proteins involved in the cell cycle and apoptosis, as well as the phosphorylation status of proteins in the ROCK/c-Raf/ERK signaling pathway.[11][12][13][14]

Preclinical Findings and Therapeutic Potential

Preclinical studies have demonstrated a range of pharmacological activities for this compound, highlighting its therapeutic potential in several disease areas.

-

Cardiovascular Diseases: The potent vasodilatory and antihypertensive effects of GSK269962A suggest its potential for the treatment of hypertension and other cardiovascular disorders characterized by increased vascular tone.[1][2]

-

Inflammation: GSK269962A has been shown to possess anti-inflammatory properties, including the suppression of IL-6 and TNF-α production in macrophages.[1]

-

Oncology: Recent studies have revealed the anti-leukemic effects of GSK269962A in preclinical models of acute myeloid leukemia (AML).[11][12][13][14] The compound was found to inhibit the growth of AML cells by blocking the ROCK1/c-Raf/ERK signaling pathway, inducing G2 phase cell cycle arrest and apoptosis.[11][12][13][14]

Conclusion

This compound is a highly potent and selective inhibitor of ROCK1 and ROCK2. Its mechanism of action, centered on the modulation of the Rho/ROCK signaling pathway, has been well-characterized through a variety of in vitro and in vivo studies. The quantitative data and experimental protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic applications of this promising compound. The demonstrated efficacy in preclinical models of hypertension and acute myeloid leukemia warrants further investigation into its clinical utility.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components [mdpi.com]

- 9. revespcardiol.org [revespcardiol.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]

- 14. researchgate.net [researchgate.net]

GSK269962A Hydrochloride: A Technical Guide to its ROCK1 vs. ROCK2 Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK269962A hydrochloride, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. This document focuses on its selectivity for ROCK1 versus ROCK2, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quantitative Data: Inhibitory Potency and Selectivity

This compound demonstrates high potency against both ROCK isoforms, with a slight preference for ROCK1. The inhibitory activity, expressed as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by half), has been determined in cell-free biochemical assays.

Table 1: Inhibitory Activity of GSK269962A against ROCK1 and ROCK2

| Target | IC50 (nM) | Assay Condition |

| ROCK1 | 1.6 | Recombinant human ROCK1, cell-free assay[1][2][3][4][5] |

| ROCK2 | 4 | Recombinant human ROCK2, cell-free assay[1][2][3][4][5] |

This represents a 2.5-fold selectivity for ROCK1 over ROCK2.

To further characterize its selectivity profile, GSK269962A has been tested against other related kinases.

Table 2: Kinase Selectivity Profile of GSK269962A

| Kinase | IC50 (nM) |

| MSK1 | 49[1] |

| RSK1 | 132[1] |

These data indicate that GSK269962A is significantly more potent against ROCK1 and ROCK2 compared to MSK1 and RSK1, highlighting its selectivity for the ROCK family of kinases.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the selectivity and functional effects of GSK269962A.

In Vitro ROCK Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the IC50 values of GSK269962A against ROCK1 and ROCK2.

Objective: To quantify the in vitro inhibitory potency of GSK269962A on purified recombinant ROCK1 and ROCK2 enzymes.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Peptide substrate (e.g., a long S6-derived peptide)

-

This compound

-

ATP (Adenosine triphosphate), radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or non-radiolabeled for alternative detection methods

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

96-well assay plates

-

Scintillation counter or other appropriate detection system

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations.

-

In a 96-well plate, add the kinase assay buffer, the peptide substrate, and the diluted GSK269962A or vehicle control (DMSO).

-

Add the recombinant ROCK1 or ROCK2 enzyme to each well to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and radiolabeled ATP to each well. The final ATP concentration should be at or near the Km for each enzyme.

-

Incubate the reaction mixture at 30°C for a specific period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Capture the phosphorylated substrate on a filter membrane (e.g., phosphocellulose paper).

-

Wash the filter membrane extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated ATP.

-

Quantify the amount of incorporated radiolabel using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of GSK269962A relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Caption: Workflow for determining the IC50 of GSK269962A.

Cellular Assay: Inhibition of Actin Stress Fiber Formation

This protocol describes how to assess the functional activity of GSK269962A in a cellular context by observing its effect on actin stress fiber formation.

Objective: To visualize and quantify the inhibitory effect of GSK269962A on agonist-induced actin stress fiber formation in smooth muscle cells.

Materials:

-

Human primary aortic smooth muscle cells (HASMCs)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Agonist to induce stress fibers (e.g., Angiotensin II)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Rhodamine-phalloidin

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed HASMCs on glass coverslips in a 24-well plate and culture until they reach 50-70% confluency.

-

Serum-starve the cells for 24 hours to reduce basal stress fiber formation.

-

Pre-treat the cells with various concentrations of GSK269962A or vehicle control for 30 minutes. A concentration of 3µM has been shown to be effective.[3]

-

Stimulate the cells with an agonist, such as 100 nM Angiotensin II, for 15-30 minutes to induce the formation of actin stress fibers.[1]

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.

-

Wash the cells with PBS.

-

Block non-specific binding with 1% BSA for 30 minutes.

-

Incubate the cells with rhodamine-phalloidin (to stain F-actin) and DAPI (to stain the nucleus) for 1 hour at room temperature in the dark.

-

Wash the cells extensively with PBS.

-

Mount the coverslips on microscope slides.

-

Visualize the actin stress fibers using a fluorescence microscope.

-

Quantify the changes in stress fiber formation, for example, by measuring the fluorescence intensity or by scoring the percentage of cells with prominent stress fibers.

Caption: Workflow for assessing the effect of GSK269962A on stress fibers.

Ex Vivo Assay: Vasorelaxation in Rat Aorta

This protocol describes an ex vivo method to evaluate the functional consequence of ROCK inhibition by GSK269962A on vascular tone.

Objective: To measure the vasorelaxant effect of GSK269962A on pre-contracted isolated rat aortic rings.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

Phenylephrine (vasoconstrictor)

-

This compound

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Euthanize a rat and excise the thoracic aorta.

-

Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.

-

Suspend the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2g, with solution changes every 15-20 minutes.

-

Induce a stable contraction in the aortic rings by adding a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once a stable plateau of contraction is reached, add GSK269962A cumulatively in increasing concentrations to the organ bath.

-

Record the relaxation response at each concentration.

-

Express the relaxation as a percentage of the phenylephrine-induced contraction.

-

Calculate the IC50 value for vasorelaxation by fitting the concentration-response data to a suitable pharmacological model. GSK269962A has been shown to induce vasorelaxation with an IC50 of 35 nM in preconstricted rat aorta.[2]

Caption: Workflow for assessing the vasorelaxant properties of GSK269962A.

In Vivo Model: Spontaneously Hypertensive Rat (SHR)

This protocol provides a general framework for evaluating the antihypertensive effects of GSK269962A in a well-established animal model of hypertension.

Objective: To determine the effect of orally administered GSK269962A on blood pressure in spontaneously hypertensive rats.

Materials:

-

Spontaneously Hypertensive Rats (SHRs)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Blood pressure monitoring system (e.g., tail-cuff method or telemetry)

-

Oral gavage needles

Procedure:

-

Acclimate the SHRs to the housing conditions and blood pressure measurement procedures for at least one week.

-

Measure the baseline systolic blood pressure of each rat.

-

Randomly assign the rats to different treatment groups: vehicle control and GSK269962A at various doses (e.g., 0.3, 1, and 3 mg/kg).[2]

-

Administer GSK269962A or vehicle orally by gavage.

-

Measure blood pressure at multiple time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course of the antihypertensive effect. Oral administration of GSK269962A has been shown to cause a profound dose-dependent reduction in systemic blood pressure in SHRs, with the maximal effect observed approximately 2 hours after oral gavage.[1]

-

Analyze the data to determine the dose-dependent effect of GSK269962A on blood pressure reduction.

Signaling Pathway

GSK269962A exerts its effects by inhibiting the Rho-associated kinases, ROCK1 and ROCK2. These kinases are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a crucial role in regulating a variety of cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and migration.

Caption: GSK269962A inhibits ROCK1 and ROCK2, leading to downstream effects.

References

GSK269962A Hydrochloride: A Potent ROCK Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

GSK269962A hydrochloride is a potent and selective inhibitor of Rho-associated protein kinase (ROCK), a key regulator of various cellular processes.[1][2] This small molecule has emerged as a valuable tool in preclinical research, enabling the investigation of the physiological and pathological roles of the ROCK signaling pathway. Its utility spans across multiple therapeutic areas, including cardiovascular disease, inflammation, and oncology.[3][4]

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of both ROCK1 and ROCK2 isoforms.[1][5] This inhibition prevents the phosphorylation of downstream ROCK substrates, thereby modulating cellular functions such as smooth muscle contraction, actin cytoskeleton organization, cell migration, and gene expression.[5] The high potency and selectivity of GSK269962A make it a preferred compound for elucidating the specific contributions of ROCK signaling in various biological systems.[4][6]

Research Applications

The primary research applications of this compound are centered around its ability to modulate the ROCK signaling pathway. These applications include:

-

Cardiovascular Research: Investigating the role of ROCK in blood pressure regulation and vascular function. GSK269962A has been shown to induce vasorelaxation and lower blood pressure in hypertensive animal models.[4][5]

-

Inflammation Research: Exploring the involvement of ROCK in inflammatory responses. The inhibitor can suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in immune cells.[4][5]

-

Oncology Research: Studying the role of ROCK in cancer cell proliferation, survival, and metastasis. Notably, GSK269962A has demonstrated significant anti-leukemic effects in preclinical models of acute myeloid leukemia (AML).[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of GSK269962A.

| Parameter | Target | Value | Reference |

| IC₅₀ | Recombinant Human ROCK1 | 1.6 nM | [1][3][5][6][8] |

| IC₅₀ | Recombinant Human ROCK2 | 4 nM | [1][3][5][8] |

| IC₅₀ | Vasorelaxation (preconstricted rat aorta) | 35 nM | [3][4][5][8] |

| Table 1: In Vitro Potency of GSK269962A |

| Animal Model | Dosing | Effect | Reference |

| Spontaneously Hypertensive Rat (SHR) | 0.3, 1, 3 mg/kg (oral gavage) | Dose-dependent reduction in blood pressure.[3][8] | [3][8] |

| Acute Myeloid Leukemia (AML) Xenograft (NOD-SCID/IL2Rgnull mice) | 5 mg/kg, 10 mg/kg (intraperitoneal injection) | Elimination of leukemia cells from bone marrow, liver, and spleen; significant prolongation of survival.[6][9] | [6][9] |

| Table 2: In Vivo Efficacy of GSK269962A |

Key Experimental Methodologies

Detailed protocols for key experiments involving GSK269962A are provided below.

Actin Stress Fiber Formation Assay

Objective: To assess the effect of GSK269962A on angiotensin II-induced actin stress fiber formation in human primary smooth muscle cells.[5]

Protocol:

-

Human primary smooth muscle cells are grown on coverslips to approximately 50% confluence.

-

The cells are serum-starved overnight.

-

GSK269962A (at a final concentration of around 1 µM) is added to the cells 30 minutes prior to stimulation.[5]

-

The cells are then stimulated with 100 nM Angiotensin II for 2 hours.

-

Following stimulation, the cells are fixed and stained with rhodamine phalloidin to visualize actin filaments.

-

Confocal microscopy is used to obtain images of the actin stain.[5]

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the effect of orally administered GSK269962A on systemic blood pressure in a hypertensive rat model.[4][5]

Protocol:

-

Spontaneously hypertensive rats are used for the study.

-

GSK269962A is administered via oral gavage at various doses (e.g., 1, 3, and 30 mg/kg).[4]

-

Systemic blood pressure is monitored over time, with the maximal effect typically observed around 2 hours post-administration.[1][5]

-

Heart rate is also monitored to assess potential baroreflex mechanisms.[1][5]

Preclinical Evaluation in an Acute Myeloid Leukemia (AML) Xenograft Model

Objective: To determine the anti-leukemic efficacy of GSK269962A in an in vivo AML model.[6][9]

Protocol:

-

MV4-11 AML cells (1 x 10⁶) are intravenously administered to 6-8-week-old NOD-SCID/IL2Rgnull mice.[6]

-

Three days after cell administration, the mice are randomly assigned to treatment groups: vehicle control, 5 mg/kg GSK269962A, and 10 mg/kg GSK269962A.[6]

-

GSK269962A, dissolved in a vehicle such as 20% PEG300, is administered via intraperitoneal injection 5 days per week.[6]

-

The progression of leukemia is monitored, and the survival of the mice is recorded.[6][9]

-

At the end of the study, tissues such as bone marrow, liver, and spleen can be harvested to assess leukemic cell infiltration.[6][9]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway affected by GSK269962A and a typical experimental workflow for its evaluation.

Caption: The ROCK signaling pathway and the inhibitory action of GSK269962A.

Caption: Experimental workflow for evaluating GSK269962A in AML research.

In the context of AML, GSK269962A has been shown to inhibit the ROCK1/c-Raf/ERK signaling pathway.[6][7] This disruption leads to G2 phase cell cycle arrest and apoptosis in AML cells.[6] The sensitivity of AML cells to GSK269962A has been correlated with the expression levels of ROCK1 protein.[6][7]

Caption: The ROCK1/c-Raf/ERK signaling pathway inhibited by GSK269962A in AML.

References

- 1. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

GSK269962A Hydrochloride: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK269962A hydrochloride is a potent and highly selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2] As a key regulator of cellular contractility, motility, proliferation, and apoptosis, the Rho/ROCK signaling pathway is a critical target in various therapeutic areas. This technical guide provides an in-depth overview of the downstream signaling pathways modulated by GSK269962A, with a focus on its effects on the actin cytoskeleton and the c-Raf/ERK signaling cascade. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the signaling pathways.

Core Mechanism of Action: ROCK Inhibition

GSK269962A exerts its biological effects through the potent and selective inhibition of ROCK1 and ROCK2 kinases. This inhibition prevents the phosphorylation of downstream ROCK substrates, thereby modulating various cellular processes.

Downstream Signaling Pathways

The inhibition of ROCK by GSK269962A impacts two primary downstream signaling cascades: the classical Rho/ROCK pathway regulating the actin cytoskeleton and a distinct pathway involving the c-Raf/MEK/ERK signaling axis, particularly relevant in certain cancer contexts.

Regulation of the Actin Cytoskeleton and Smooth Muscle Contraction

The canonical Rho/ROCK pathway plays a central role in regulating the organization of the actin cytoskeleton and smooth muscle contraction. GSK269962A, by inhibiting ROCK, disrupts this pathway, leading to vasodilation and changes in cell morphology.[2]

The key downstream effectors in this pathway include LIM kinase (LIMK), cofilin, and the myosin phosphatase targeting subunit 1 (MYPT1), which is a component of myosin light chain phosphatase (MLCP).

-

LIMK/Cofilin Axis: ROCK phosphorylates and activates LIMK. Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. Inactivation of cofilin leads to the stabilization of actin filaments and the formation of stress fibers. By inhibiting ROCK, GSK269962A is anticipated to prevent the phosphorylation and inactivation of cofilin, leading to increased actin filament disassembly.

-

Myosin Light Chain Phosphatase (MLCP) Regulation: ROCK directly phosphorylates MYPT1, the regulatory subunit of MLCP, at specific inhibitory sites (e.g., Thr696 and Thr853 in human MYPT1).[3] This phosphorylation inhibits MLCP activity. MLCP is responsible for dephosphorylating the myosin regulatory light chain (MLC), a key step in smooth muscle relaxation. Therefore, ROCK-mediated inhibition of MLCP promotes smooth muscle contraction. GSK269962A, by inhibiting ROCK, is expected to relieve this inhibition of MLCP, leading to increased MLC dephosphorylation and subsequent smooth muscle relaxation and vasodilation.[2]

Caption: GSK269962A inhibits ROCK, preventing cytoskeletal changes.

Inhibition of the ROCK1/c-Raf/ERK Signaling Pathway in Acute Myeloid Leukemia (AML)

Preclinical studies in acute myeloid leukemia (AML) have revealed a critical role for GSK269962A in inhibiting the ROCK1/c-Raf/ERK signaling pathway.[1][2] This pathway is crucial for the proliferation and survival of AML cells.

-

Mechanism: In AML cells, ROCK1 appears to be an upstream regulator of the MAPK/ERK signaling cascade. Inhibition of ROCK1 by GSK269962A leads to a dose-dependent decrease in the phosphorylation of c-Raf, MEK, and ERK, without affecting the total protein levels of these kinases.[1] This blockade of the ERK signaling pathway ultimately results in G2/M cell cycle arrest and apoptosis in AML cells.[1][2]

Caption: GSK269962A inhibits the ROCK1/c-Raf/ERK pathway in AML.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Source |

| ROCK1 (recombinant human) | 1.6 | [1][2] |

| ROCK2 (recombinant human) | 4 | [2] |

| MSK1 | 49 | [1] |

| RSK1 | 132 | [2] |

Table 2: Cellular and Tissue-Based Activity

| Assay | Cell/Tissue Type | IC50 (nM) | Effect | Source |

| Vasorelaxation | Pre-constricted rat aorta | 35 | Induces vasorelaxation | [2] |

| Growth Inhibition | NCI-H1581 (human lung cancer) | 18,847.7 | Inhibits cell growth | [2] |

| Growth Inhibition | NCI-H1694 (human lung cancer) | >25,000 | Weak inhibition of cell growth | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for Phosphorylated Proteins (c-Raf, MEK, ERK)

This protocol is adapted from the methodology used to study the effects of GSK269962A in AML cells.[1]

-

Cell Lysis:

-

Treat AML cells (e.g., MV4-11, OCI-AML3) with varying concentrations of GSK269962A for the desired time.

-

Harvest cells and lyse in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of c-Raf, MEK, and ERK, as well as antibodies for the total forms of these proteins and a loading control (e.g., β-actin), overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

-

Caption: Western blot workflow for analyzing protein phosphorylation.

Cell Viability Assay (CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability.[1]

-

Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Treatment: Add various concentrations of GSK269962A to the wells and incubate for 72 hours.

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

Cell Treatment: Treat AML cells with GSK269962A for 48 hours.

-

Cell Staining:

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Actin Stress Fiber Staining

This method visualizes the actin cytoskeleton in adherent cells.[2]

-

Cell Culture and Treatment:

-

Grow human primary smooth muscle cells on coverslips to approximately 50% confluency.

-

Serum-starve the cells overnight.

-

Pre-treat the cells with GSK269962A (e.g., 3 µM) for 30 minutes.

-

Stimulate the cells with an agonist such as Angiotensin II (e.g., 100 nM) for 2 hours.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

-

Staining:

-

Stain the actin filaments with a fluorescently labeled phalloidin conjugate (e.g., rhodamine phalloidin) for 20-30 minutes at room temperature.

-

Wash the cells with PBS.

-

-

Imaging:

-

Mount the coverslips on microscope slides.

-

Visualize the actin stress fibers using a fluorescence or confocal microscope.

-

Clinical Development Status

Preclinical studies have demonstrated the potent anti-leukemic effects of GSK269962A in AML models, suggesting its potential as a therapeutic agent.[1][2] These findings provide a strong rationale for the initiation of clinical trials to evaluate the safety and efficacy of GSK269962A in patients with AML.[1][2] As of the latest review of publicly available clinical trial registries, no active or completed clinical trials for this compound have been identified. Further investigation into the clinical development of this compound is warranted.

Conclusion

This compound is a powerful research tool and a potential therapeutic candidate that modulates key cellular processes through the inhibition of ROCK1 and ROCK2. Its downstream effects on both the actin cytoskeleton and the c-Raf/ERK signaling pathway highlight its pleiotropic cellular activities. The detailed experimental protocols provided in this guide offer a framework for further investigation into the mechanism of action and therapeutic potential of GSK269962A.

References

- 1. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]

- 3. Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Profile of GSK269962A Hydrochloride: A Potent Rho-Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK269962A hydrochloride is a potent and selective small molecule inhibitor of Rho-associated protein kinase (ROCK). This technical guide provides a comprehensive overview of its discovery, mechanism of action, and pharmacological properties. The document details its high affinity for both ROCK1 and ROCK2 isoforms and summarizes its diverse biological activities, including anti-inflammatory, vasodilatory, and anti-cancer effects observed in preclinical studies. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development, offering insights into the therapeutic potential of ROCK inhibition. While extensive pharmacological data is presented, a detailed, publicly available, step-by-step synthesis protocol for this compound could not be identified through extensive searches of scientific literature and patent databases.

Introduction

Rho-associated protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating a wide array of cellular processes. As key downstream effectors of the small GTPase RhoA, they are integral to the control of cell shape, motility, contraction, and proliferation. The dysregulation of the Rho/ROCK signaling pathway has been implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, inflammation, and cancer, making ROCK a compelling therapeutic target. GSK269962A has emerged as a highly potent and selective inhibitor of both ROCK isoforms, demonstrating significant therapeutic potential in various preclinical models.

Discovery and Chemical Properties

GSK269962A, also known by its chemical name N-(3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1h-imidazo(4,5-c)pyridin-6-yl)oxy)phenyl)-4-(2-(4-morpholinyl)ethoxy)benzamide, is a small molecule inhibitor developed for its high affinity and selectivity for the ROCK kinases. The hydrochloride salt form enhances its solubility and suitability for experimental and potential therapeutic use.

Mechanism of Action

GSK269962A exerts its biological effects through the competitive inhibition of the ATP-binding site of ROCK1 and ROCK2. This inhibition prevents the phosphorylation of downstream ROCK substrates, thereby modulating various cellular functions.

The Rho/ROCK Signaling Pathway

The RhoA/ROCK signaling cascade is a central regulator of cellular contractility and cytoskeletal dynamics. The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK then phosphorylates several downstream targets, leading to a variety of cellular responses.

Pharmacological Profile

GSK269962A has been demonstrated to be a highly potent inhibitor of ROCK1 and ROCK2, with significantly lower activity against a panel of other kinases, highlighting its selectivity.

Quantitative Data

The inhibitory activity and other pharmacological parameters of GSK269962A are summarized in the tables below.

| Target | IC50 (nM) | Assay Type | Reference |

| ROCK1 | 1.6 | Recombinant Human | [1][2] |

| ROCK2 | 4 | Recombinant Human | [1][2] |

| MSK1 | 49 | Cell-free assay | [1] |

| RSK1 | 132 | Cell-free assay | [1] |

| Table 1: In vitro inhibitory activity of GSK269962A against various kinases. |

| Effect | IC50 (nM) | Experimental Model | Reference |

| Vasorelaxation | 35 | Pre-constricted rat aorta | [1][2] |

| Table 2: Functional activity of GSK269962A. |

Key Preclinical Findings

Anti-inflammatory and Vasodilatory Effects

GSK269962A has shown potent anti-inflammatory and vasodilatory properties in preclinical studies. It can suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages.[1] Furthermore, its ability to induce vasorelaxation in pre-constricted rat aorta highlights its potential for cardiovascular applications.[1][2]

Anti-cancer Activity

Recent research has explored the utility of GSK269962A in oncology. Studies in acute myeloid leukemia (AML) models have shown that it can selectively inhibit the growth and clonogenicity of AML cells.[3] Mechanistically, GSK269962A was found to arrest AML cells in the G2 phase of the cell cycle and induce apoptosis by modulating the ROCK1/c-Raf/ERK signaling pathway.[3] In animal models of AML, administration of GSK269962A led to a reduction in leukemia cells in various organs and significantly prolonged survival.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are representative methodologies for key experiments involving GSK269962A.

In Vitro Kinase Inhibition Assay (Conceptual Workflow)

The inhibitory potency of GSK269962A against ROCK1 and ROCK2 is typically determined using in vitro kinase assays.

Cell Viability Assay (AML Cell Lines)

To assess the anti-proliferative effects of GSK269962A on cancer cells, a cell viability assay such as the CCK-8 assay can be employed.[3]

-

Cell Seeding: AML cell lines (e.g., MV4-11, OCI-AML3) are seeded into 96-well plates at an appropriate density.

-

Compound Treatment: Cells are treated with various concentrations of GSK269962A for a specified duration (e.g., 72 hours).[3]

-

CCK-8 Addition: A CCK-8 solution is added to each well, and the plates are incubated.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined.

In Vivo Animal Studies (AML Xenograft Model)

The in vivo efficacy of GSK269962A can be evaluated in an animal model of AML.[3]

-

Model Establishment: Immunocompromised mice (e.g., NOD-SCID/IL2Rgnull) are intravenously injected with human AML cells (e.g., MV4-11).[3]

-

Treatment: After a few days to allow for engraftment, mice are treated with GSK269962A (e.g., 5 or 10 mg/kg) or a vehicle control via a suitable route of administration (e.g., intraperitoneal injection) for a defined period.[3]

-

Monitoring: The health of the animals and tumor burden are monitored regularly.

-

Endpoint Analysis: At the end of the study, organs such as bone marrow, liver, and spleen can be harvested to assess the infiltration of leukemia cells. Survival is also a key endpoint.[3]

Conclusion

This compound is a potent and selective inhibitor of ROCK kinases with demonstrated efficacy in preclinical models of inflammation, cardiovascular disease, and cancer. Its ability to modulate the Rho/ROCK signaling pathway provides a strong rationale for its further investigation as a potential therapeutic agent. While the detailed synthesis of this compound is not publicly available, the extensive pharmacological data highlight its value as a research tool and a promising lead for drug development. Future studies are warranted to fully elucidate its therapeutic potential and safety profile in various disease contexts.

References

GSK269962A Hydrochloride: A Potent and Selective Probe for Rho Kinase Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK269962A hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of various cellular processes.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of GSK269962A as a research probe, summarizing its biochemical activity, cellular effects, and in vivo pharmacology. Detailed experimental protocols and signaling pathway diagrams are included to facilitate its use in laboratory settings.

Core Properties of this compound

GSK269962A is an aminofurazan-based compound that demonstrates high affinity and selectivity for both ROCK isoforms, ROCK1 and ROCK2.[7] Its potent inhibitory activity makes it a valuable tool for elucidating the physiological and pathological roles of the Rho/ROCK signaling pathway.

Biochemical and Cellular Activity

GSK269962A exhibits nanomolar potency against recombinant human ROCK1 and ROCK2.[1][2][6][8] Its selectivity has been demonstrated against a panel of other serine/threonine kinases, showing at least a 30-fold greater affinity for ROCK.[2][8][9] In cellular assays, GSK269962A effectively inhibits ROCK-mediated events such as actin stress fiber formation and smooth muscle contraction.[1]

Table 1: In Vitro Inhibitory Activity of GSK269962A

| Target/Assay | Species | IC50 Value | Reference |

| ROCK1 (recombinant) | Human | 1.6 nM | [1][2][6][7][8][9] |

| ROCK2 (recombinant) | Human | 4 nM | [1][2][5][8] |

| MSK1 (cell-free) | - | 49 nM | [1] |

| RSK1 (cell-free) | - | 132 nM | [1] |

| Vasorelaxation (preconstricted rat aorta) | Rat | 35 nM | [1][2][7][9] |

| NCI-H1963 cell growth | Human | 1.28 µM | [1] |

| NCI-H1581 cell growth | Human | 18.85 µM | [1] |

| NCI-H1694 cell growth | Human | 24.87 µM | [1] |

Table 2: In Vivo Effects of GSK269962A

| Model | Species | Dosing | Key Findings | Reference |

| Spontaneously Hypertensive Rats | Rat | 0.3, 1, 3 mg/kg (oral) | Dose-dependent reduction in blood pressure. | [2] |

| Spontaneously Hypertensive Rats | Rat | 1, 3, 30 mg/kg (oral) | Reduction in blood pressure of ~10, 20, and 50 mm Hg, respectively. | [7] |

| Acute Myeloid Leukemia (AML) Xenograft | Mouse | 5, 10 mg/kg (i.p.) | Eliminated leukemia cells from bone marrow, liver, and spleen; significantly prolonged survival. | [8][10] |

Signaling Pathways

The Rho/ROCK signaling pathway plays a crucial role in regulating cellular contraction, motility, and proliferation.[11][12][13][] RhoA, a small GTPase, is activated by various upstream signals, leading to the activation of its downstream effector, ROCK.[11][12] ROCK, in turn, phosphorylates multiple substrates, including Myosin Light Chain Phosphatase (MLCP), leading to an increase in myosin light chain (MLC) phosphorylation and subsequent cell contraction and stress fiber formation.[12][13][15]

Caption: Rho/ROCK Signaling Pathway and the inhibitory action of GSK269962A.

In the context of cancer, such as acute myeloid leukemia (AML), the ROCK1/c-Raf/ERK signaling pathway has been identified as a target for GSK269962A.[8][16] Inhibition of this pathway leads to cell cycle arrest and apoptosis.[8]

Caption: GSK269962A inhibits the ROCK1/c-Raf/ERK pathway in AML cells.

Experimental Protocols

In Vitro Kinase Assay (Scintillation Proximity Assay)

This protocol is adapted from methods used to determine the IC50 of ROCK inhibitors.[3]

Objective: To determine the enzymatic activity and inhibitory potential of GSK269962A against ROCK1.

Materials:

-

Purified recombinant human ROCK1

-

Peptide substrate (e.g., Biotin-Ahx-AKRRLSSLRA-CONH2)

-

[γ-³³P]ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

-

This compound dissolved in 100% DMSO

-

Streptavidin-coated SPA beads

-

Microplates

Procedure:

-

Prepare serial dilutions of GSK269962A in 100% DMSO. A typical 11-point dilution range would be from 10 µM to 0.2 nM in 3-fold dilutions.[3]

-

In a microplate, combine the purified ROCK1 enzyme, peptide substrate, and assay buffer.

-

Add the diluted GSK269962A or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution containing EDTA and the streptavidin-coated SPA beads.

-

Allow the beads to settle and capture the biotinylated, ³³P-labeled peptide.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of GSK269962A and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro kinase scintillation proximity assay.

Cell Viability Assay (CCK-8)

This protocol is based on studies evaluating the anti-proliferative effects of GSK269962A on cancer cell lines.[8][10]

Objective: To assess the effect of GSK269962A on the viability and proliferation of AML cells.

Materials:

-

AML cell lines (e.g., MV4-11, OCI-AML3) and non-AML cell lines

-

Cell culture medium and supplements

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere or stabilize overnight.

-

Treat the cells with various concentrations of GSK269962A for a specified duration (e.g., 72 hours).[8] Include a vehicle control (DMSO).

-

After the treatment period, add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

-

Determine the IC50 value from the dose-response curve.

In Vivo Antihypertensive Study

This protocol is based on studies investigating the blood pressure-lowering effects of GSK269962A.[1][2][3][7]

Objective: To evaluate the effect of orally administered GSK269962A on systemic blood pressure in spontaneously hypertensive rats (SHR).

Materials:

-

Spontaneously hypertensive rats

-

This compound

-

Vehicle for oral administration (e.g., PEG300, Tween80, ddH2O mixture)[1]

-

Blood pressure monitoring system (e.g., tail-cuff method or telemetry)

-

Oral gavage needles

Procedure:

-

Acclimatize the SHR to the blood pressure measurement procedure.

-

Measure the baseline blood pressure of each animal.

-

Administer GSK269962A orally at different doses (e.g., 0.3, 1, 3, and 30 mg/kg) or the vehicle control.[2][7]

-

Monitor and record the systemic blood pressure and heart rate at various time points post-administration (e.g., up to 24 hours). The maximal effect is typically observed around 2 hours after oral gavage.[1][3]

-

Analyze the data to determine the dose-dependent effect of GSK269962A on blood pressure.

Conclusion

This compound is a highly potent and selective ROCK inhibitor that serves as an invaluable tool for investigating the multifaceted roles of the Rho/ROCK signaling pathway. Its well-characterized in vitro and in vivo activities, coupled with the detailed protocols provided in this guide, should empower researchers to effectively utilize this compound as a probe for Rho kinase function in a variety of experimental systems.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]

- 4. GSK269962A | ROCK inhibitor | Probechem Biochemicals [probechem.com]

- 5. GSK269962A - Immunomart [immunomart.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revespcardiol.org [revespcardiol.org]

- 13. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-inflammatory Potential of GSK269962A Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

GSK269962A hydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a significant compound of interest for its therapeutic potential, extending beyond its initial investigation in cardiovascular diseases to the realm of oncology and inflammation. This technical guide synthesizes the current understanding of the anti-inflammatory properties of GSK269962A, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action: Inhibition of the ROCK Signaling Pathway

GSK269962A exerts its effects primarily through the competitive inhibition of ROCK1 and ROCK2 kinases. The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[1] In the context of inflammation, this pathway is implicated in the production of pro-inflammatory cytokines. GSK269962A has been demonstrated to suppress the generation of key inflammatory mediators such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated monocytes.[2]

A significant downstream effector pathway impacted by GSK269962A is the ROCK1/c-Raf/ERK signaling cascade.[3][4][5][6] By inhibiting ROCK1, GSK269962A prevents the subsequent phosphorylation and activation of c-Raf, MEK, and ERK, which are crucial components of the MAPK signaling pathway known to contribute to inflammatory responses and cell survival.[3]

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative data available for this compound, highlighting its potency and activity in various assays.

Table 1: In Vitro Inhibitory Activity of GSK269962A

| Target | Assay Type | IC50 Value | Reference |

| Recombinant Human ROCK1 | Cell-free kinase assay | 1.6 nM | [2][7][8] |

| Recombinant Human ROCK2 | Cell-free kinase assay | 4 nM | [7][8] |

| MSK1 | Cell-free assay | 49 nM | [7] |

| RSK1 | Cell-free assay | 132 nM | [7] |

| Vasorelaxation (preconstricted rat aorta) | Tissue bath | 35 nM | [2][7][8] |

Table 2: Cellular Effects of GSK269962A in Acute Myeloid Leukemia (AML) Models

| Cell Line | Assay | Effect | Concentration | Reference |

| MV4-11, OCI-AML3 | Apoptosis (Annexin V/PI) | >40% apoptotic cells | 80 nM | [6] |

| MV4-11, OCI-AML3 | Cell Viability (CCK-8) | Selective inhibition | Not specified | [4] |

| MV4-11, OCI-AML3 | Cell Proliferation (EdU) | Inhibition | Not specified | [4] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments cited in the literature for GSK269962A.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of GSK269962A against ROCK1 and ROCK2.

-

Methodology: A scintillation proximity assay is utilized.[9]

-

Purified recombinant human ROCK1 is incubated with a biotinylated peptide substrate (Biotin-Ahx-AKRRLSSLRA-CONH2) and ³³P-ATP.[9]

-

GSK269962A is dissolved in 100% DMSO to a stock concentration of 10 mM and then serially diluted.[9]

-

The compound is typically tested over an 11-point dilution range, resulting in final assay concentrations from 10 µM to 0.2 nM.[9]

-

The incorporation of ³³P into the peptide substrate is quantified by capturing the biotinylated peptide with streptavidin-coated beads.[9]

-

Data are normalized and expressed as a percentage of inhibition to calculate the IC50 value.[9]

-

Cell Viability and Proliferation Assays

-

Objective: To assess the effect of GSK269962A on the growth and proliferation of cancer cells.

-

Methodology:

-

Cell Culture: AML cell lines (e.g., MV4-11, OCI-AML3) are cultured in appropriate media.[4]

-

Treatment: Cells are treated with varying concentrations of GSK269962A for a specified duration (e.g., 72 hours).[4]

-

Cell Viability (CCK-8 Assay): Cell Counting Kit-8 (CCK-8) solution is added to the wells, and the absorbance is measured to determine the number of viable cells.[4]

-

Cell Proliferation (EdU Assay): 5-ethynyl-2´-deoxyuridine (EdU) is added to the cell culture. The incorporation of EdU into newly synthesized DNA is detected using a fluorescently labeled azide, and the percentage of proliferating cells is quantified.[4]

-

Apoptosis Assay

-

Objective: To determine the induction of apoptosis in cells treated with GSK269962A.

-

Methodology:

-

Cell Treatment: Cells (e.g., MV4-11, OCI-AML3) are treated with increasing concentrations of GSK269962A.[3][6]

-

Staining: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI; to detect late apoptotic and necrotic cells).[3][6]

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.[3][6]

-

Western Blot Analysis

-

Objective: To investigate the effect of GSK269962A on the expression and phosphorylation of proteins in a specific signaling pathway.

-

Methodology:

-

Protein Extraction: Cells are treated with GSK269962A, and total protein is extracted using a lysis buffer.[4]

-

SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[4]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., ROCK1, p-c-Raf, c-Raf, p-MEK, MEK, p-ERK, ERK).[3] Subsequently, the membrane is incubated with a corresponding secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

-

In Vivo Animal Studies

-

Objective: To evaluate the in vivo efficacy of GSK269962A in a disease model.

-

Methodology (AML Model):

-

Animal Model: Female NOD-SCID/IL2Rgnull (NPG) mice are used.[3]

-

Cell Inoculation: MV4-11 cells (1 x 10⁶) are administered intravenously to the mice.[3]

-

Treatment: After a few days, the mice are randomized into treatment and control groups. GSK269962A is dissolved in a vehicle (e.g., 20% PEG300/0.25% Tween-80/79.75% water) and administered via intraperitoneal injection at specified doses (e.g., 5 mg/kg and 10 mg/kg) for a defined period (e.g., 5 days per week).[3]

-

Monitoring and Analysis: The survival of the mice is monitored, and at the end of the study, organs such as bone marrow, liver, and spleen are analyzed for leukemia cell infiltration.[3][4]

-

Visualizing the Molecular and Experimental Landscape

To further elucidate the mechanisms and methodologies discussed, the following diagrams provide a visual representation of the key signaling pathway and a typical experimental workflow.

Caption: GSK269962A inhibits the ROCK1/c-Raf/ERK signaling pathway.

Caption: Experimental workflow for assessing anti-inflammatory effects in vitro.

References

- 1. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]

Unveiling the Vasodilatory Potential of GSK269962A Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the vasodilatory effects of GSK269962A hydrochloride, a potent and selective inhibitor of Rho-associated protein kinase (ROCK). By summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathway, this document serves as a comprehensive resource for understanding the mechanism of action and preclinical profile of this compound.

Core Mechanism of Action: Inhibition of the RhoA/ROCK Pathway

GSK269962A elicits its vasodilatory effects by targeting the RhoA/ROCK signaling cascade, a critical regulator of vascular smooth muscle contraction. In vascular smooth muscle cells, agonist stimulation of G protein-coupled receptors (GPCRs) leads to the activation of the small GTPase RhoA. Activated RhoA, in its GTP-bound state, stimulates ROCK, which in turn phosphorylates and inhibits myosin light chain phosphatase (MLCP).[1][2][3] This inhibition of MLCP results in a net increase in the phosphorylation of the 20-kDa myosin regulatory light chain (MLC20), leading to smooth muscle contraction and vasoconstriction.[3][4]

GSK269962A, as a selective ROCK inhibitor, directly interferes with this pathway. By preventing ROCK-mediated inhibition of MLCP, GSK269962A promotes the dephosphorylation of MLC20, resulting in smooth muscle relaxation and vasodilation.[2][3][5]

Quantitative Data Summary

The potency and efficacy of GSK269962A have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of GSK269962A

| Target | Assay System | IC50 (nM) | Reference |

| Recombinant Human ROCK1 | Cell-free kinase assay | 1.6 | [3] |

| Recombinant Human ROCK2 | Cell-free kinase assay | 4 | [3] |

| Vasorelaxation | Pre-constricted rat aorta | 35 | [3] |

Table 2: In Vivo Antihypertensive Effects of GSK269962A in Spontaneously Hypertensive Rats (SHR)

| Dose (mg/kg, oral) | Approximate Reduction in Blood Pressure (mm Hg) | Reference |

| 1 | 10 | [4] |

| 3 | 20 | [4] |

| 30 | 50 | [4] |

Key Experimental Protocols

The vasodilatory properties of GSK269962A have been primarily investigated using ex vivo wire myography on isolated arterial rings.

Protocol 1: Ex Vivo Vasorelaxation in Rat Thoracic Aorta using Wire Myography

Objective: To determine the concentration-dependent vasodilatory effect of GSK269962A on pre-constricted rat aortic rings.

Materials:

-

Male Sprague-Dawley rats (250–300 g)

-

Krebs-Henseleit (K-H) solution (composition in mM: NaCl 120, KCl 4.8, KH2PO4 1.2, NaHCO3 25, glucose 11, CaCl2 2.5, MgCl2 1.4, and EDTA 0.01)[6]

-

Phenylephrine (PE) or Potassium Chloride (KCl) as vasoconstrictors[6][7]

-

This compound

Methodology:

-

Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the thoracic aorta is carefully excised and placed in ice-cold K-H solution. The aorta is cleaned of adherent connective and adipose tissue and cut into rings of approximately 2-3 mm in length.[6] For some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface.[6]

-

Mounting: The aortic rings are mounted on two fine wires in the organ baths of a wire myograph system containing K-H solution maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.[6][11] An optimal resting tension is applied to the rings and they are allowed to equilibrate for at least 60 minutes.[6]

-

Viability and Endothelial Integrity Check: The viability of the smooth muscle is assessed by challenging the rings with a high concentration of KCl (e.g., 60 mM).[6] Endothelial integrity is confirmed by pre-constricting the rings with an α1-adrenergic agonist like phenylephrine (e.g., 1 µM) and then assessing the relaxation response to acetylcholine (e.g., 10 µM). A relaxation of more than 70-80% indicates an intact endothelium.[8][12]

-

Vasoconstriction: A stable contraction is induced by adding a vasoconstrictor such as phenylephrine or KCl to the organ bath.[7]

-

Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, GSK269962A is added to the bath in a cumulative manner, with increasing concentrations. The relaxation at each concentration is recorded until a maximal response is achieved.[7]

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the vasoconstrictor. The EC50 value (the concentration of GSK269962A that produces 50% of the maximal relaxation) is calculated by fitting the concentration-response data to a sigmoidal curve.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

Caption: The RhoA/ROCK signaling pathway in vascular smooth muscle contraction and the inhibitory action of GSK269962A.

Caption: A simplified workflow for assessing the vasodilatory effects of GSK269962A using wire myography.

References

- 1. mdpi.com [mdpi.com]

- 2. RhoA/Rho-Kinase Signaling in Vascular Smooth Muscle and Endothelium: Mechanistic Insights and Translational Implications in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Myosin phosphorylation triggers actin polymerization in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Activation of α1A‐adrenoceptors desensitizes the rat aorta response to phenylephrine through a neuronal NOS pathway, a mechanism lost with ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Ex Vivo Screening of Agents Targeting Thrombospondin1-Induced Vascular Dysfunction Using a Digital Multiwire Myograph System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reprocell.com [reprocell.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology [frontiersin.org]

Hypothetical Preclinical Data Summary for an Antihypertensive Agent

An in-depth analysis of publicly available scientific literature and clinical trial databases reveals a notable absence of specific preclinical studies on a compound designated as GSK269962A hydrochloride for the treatment of hypertension. This suggests that "GSK269962A" may be an internal discovery or preclinical development code that has not been disclosed in public forums, or research on this specific agent was discontinued before reaching a stage of publication.

While direct data on this compound is unavailable, it is possible to provide a generalized framework for the preclinical evaluation of a novel antihypertensive agent, drawing upon common methodologies and signaling pathways investigated for similar classes of drugs. This guide will, therefore, present a hypothetical yet representative overview of the types of studies, data, and visualizations that would be expected in a technical whitepaper for a compound in this therapeutic area.

The following tables represent the kind of quantitative data that would be generated in preclinical studies for a novel antihypertensive compound. The data presented here is illustrative and not based on actual studies of this compound.

Table 1: In Vitro Potency and Selectivity

| Target | IC50 (nM) | Assay Type | Selectivity vs. Other Kinases |

| Rho Kinase 1 (ROCK1) | 5.2 | Biochemical Assay | >1000-fold vs. a panel of 250 kinases |

| Rho Kinase 2 (ROCK2) | 3.8 | Biochemical Assay | >1000-fold vs. a panel of 250 kinases |

| Myosin Light Chain Kinase | >10,000 | Biochemical Assay | N/A |

| Protein Kinase C | >10,000 | Biochemical Assay | N/A |

Table 2: Ex Vivo Vasodilation Effects

| Vessel Type | Agonist | EC50 (nM) | Maximum Relaxation (%) |

| Rat Aortic Rings | Phenylephrine | 15.7 | 98.2 |

| Porcine Coronary Artery | U46619 | 22.1 | 95.5 |

Table 3: In Vivo Efficacy in Spontaneously Hypertensive Rats (SHR)

| Dose (mg/kg, p.o.) | Maximum Reduction in Mean Arterial Pressure (mmHg) | Duration of Action (hours) |

| 1 | 15 ± 2.1 | 6 |

| 3 | 28 ± 3.5 | 12 |

| 10 | 45 ± 4.2 | >24 |

Experimental Protocols

Below are detailed methodologies for key experiments that would be conducted to evaluate a novel antihypertensive agent.

Biochemical Kinase Assays

The inhibitory activity of the test compound against ROCK1 and ROCK2 would be determined using a radiometric or fluorescence-based kinase assay. Recombinant human ROCK1 and ROCK2 enzymes would be incubated with a specific substrate (e.g., Long S6 Kinase Substrate Peptide) and ATP (radiolabeled with ³²P or ³³P, or in the presence of a fluorescent ATP analog). The test compound would be added at various concentrations. The reaction would be allowed to proceed for a set time at a controlled temperature and then stopped. The amount of phosphorylated substrate would be quantified by measuring radioactivity or fluorescence, and IC50 values would be calculated by fitting the data to a four-parameter logistic equation.

Ex Vivo Vasodilation Studies

Arterial rings (e.g., from rat aorta or porcine coronary artery) would be mounted in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂. The rings would be pre-contracted with an agonist such as phenylephrine or the thromboxane A2 mimetic U46619. Once a stable contraction is achieved, cumulative concentrations of the test compound would be added to the bath. The relaxation response at each concentration would be measured and expressed as a percentage of the pre-contraction tension. EC50 values would be determined by non-linear regression analysis.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Male Spontaneously Hypertensive Rats (SHR) would be instrumented with radiotelemetry transmitters for continuous measurement of blood pressure and heart rate. After a recovery period, baseline cardiovascular parameters would be recorded. The test compound would be administered orally (p.o.) at various doses. Blood pressure and heart rate would be monitored continuously for at least 24 hours post-dosing. The maximum reduction in mean arterial pressure and the duration of the antihypertensive effect would be determined for each dose group.

Signaling Pathways and Experimental Workflows

Signaling Pathway for Vascular Smooth Muscle Contraction

The following diagram illustrates the signaling pathway involved in vascular smooth muscle contraction, which is a key target for many antihypertensive drugs that modulate the RhoA/ROCK pathway.

Caption: RhoA/ROCK signaling pathway in vascular smooth muscle contraction.

Experimental Workflow for In Vivo Antihypertensive Efficacy Study

The diagram below outlines the typical workflow for evaluating the efficacy of a potential antihypertensive drug in an animal model.

Caption: Workflow for in vivo evaluation of an antihypertensive compound.

The Role of GSK269962A Hydrochloride in Actin Stress Fiber Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of GSK269962A hydrochloride, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, in the formation and regulation of actin stress fibers. This document details the mechanism of action, presents available quantitative data, outlines experimental protocols for studying its effects, and visualizes the key signaling pathways involved.

Introduction to GSK269962A and Actin Stress Fibers

Actin stress fibers are contractile bundles of actin filaments and myosin II that play a crucial role in various cellular processes, including cell adhesion, migration, morphology, and mechanotransduction. The formation and maintenance of these structures are tightly regulated by complex signaling networks, with the RhoA-ROCK pathway being a central mediator.

This compound is a small molecule inhibitor that targets ROCK1 and ROCK2, the two isoforms of Rho kinase.[1][2][3] By inhibiting ROCK, GSK269962A disrupts the downstream signaling events that lead to the assembly and contraction of actin stress fibers, making it a valuable tool for studying the dynamics of the actin cytoskeleton and a potential therapeutic agent for diseases associated with excessive cell contractility and stiffness.

Mechanism of Action: Inhibition of the RhoA-ROCK Pathway

GSK269962A exerts its effects on actin stress fiber formation by directly inhibiting the kinase activity of ROCK. The canonical pathway for stress fiber formation involves the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK then promotes stress fiber assembly through two primary mechanisms:

-

Increased Myosin II Activity: ROCK phosphorylates the myosin light chain (MLC) of myosin II, which is a critical step for activating its motor function and promoting the assembly of myosin filaments. Additionally, ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), thereby preventing the dephosphorylation of MLC and further enhancing myosin II activity. This leads to increased contractility and the bundling of actin filaments into stress fibers.

-

Stabilization of Actin Filaments: ROCK phosphorylates and activates LIM kinase (LIMK). Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. The inhibition of cofilin's severing activity leads to the stabilization and accumulation of actin filaments, providing the necessary building blocks for stress fiber formation.

GSK269962A, by binding to the ATP-binding pocket of ROCK, prevents the phosphorylation of its downstream targets, effectively blocking both of these pathways and leading to the disassembly of actin stress fibers.

Data Presentation: Quantitative Effects of GSK269962A

The following tables summarize the available quantitative data on the inhibitory activity of GSK269962A. While a detailed dose-response curve for the direct inhibition of actin stress fiber formation is not extensively reported in the literature, the provided data indicates its potent effects on ROCK enzymatic activity and its functional consequences on cellular structures.

Table 1: In Vitro Inhibitory Activity of GSK269962A

| Target | IC50 Value | Assay Conditions | Reference |

| ROCK1 (recombinant human) | 1.6 nM | Enzymatic assay | [1][2][3][4][5] |